molecular formula C16H14ClN5O2 B336872 2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N'~1~-[(E)-1-(5-CHLORO-2-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE

2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N'~1~-[(E)-1-(5-CHLORO-2-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE

Cat. No.: B336872
M. Wt: 343.77 g/mol
InChI Key: FPMKONSOVLOHPK-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzotriazol-1-yl)-N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a benzotriazole moiety and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzotriazol-1-yl)-N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]acetohydrazide typically involves the following steps:

    Formation of the Benzotriazole Intermediate: The initial step involves the preparation of 1H-benzotriazole, which can be synthesized by the cyclization of o-phenylenediamine with nitrous acid.

    Acetohydrazide Formation: The benzotriazole intermediate is then reacted with chloroacetyl chloride to form 2-(1H-benzotriazol-1-yl)acetohydrazide.

    Condensation Reaction: Finally, the acetohydrazide is condensed with 5-chloro-2-methoxybenzaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzotriazol-1-yl)-N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, particularly with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzotriazole ring.

    Reduction: Reduced forms of the hydrazide group.

    Substitution: Substituted hydrazides with various functional groups.

Scientific Research Applications

2-(1H-benzotriazol-1-yl)-N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.

    Materials Science: The compound is explored for its use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interaction with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-(1H-benzotriazol-1-yl)-N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]acetohydrazide involves its interaction with cellular targets. The benzotriazole moiety can intercalate with DNA, disrupting its function, while the hydrazide group can form covalent bonds with proteins, inhibiting their activity. These interactions can lead to cell death, making the compound a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzotriazol-1-yl)-1-(2-chloro-benzoyl)ethyl 4-methyl-benzoate
  • 2-(1H-1,2,3-benzotriazol-1-ylmethyl)-1-benzoylethyl 4-ethylbenzoate
  • 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide

Uniqueness

2-(1H-benzotriazol-1-yl)-N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with both DNA and proteins sets it apart from other similar compounds, making it a versatile molecule for various applications.

Properties

Molecular Formula

C16H14ClN5O2

Molecular Weight

343.77 g/mol

IUPAC Name

2-(benzotriazol-1-yl)-N-[(E)-(5-chloro-2-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H14ClN5O2/c1-24-15-7-6-12(17)8-11(15)9-18-20-16(23)10-22-14-5-3-2-4-13(14)19-21-22/h2-9H,10H2,1H3,(H,20,23)/b18-9+

InChI Key

FPMKONSOVLOHPK-GIJQJNRQSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)/C=N/NC(=O)CN2C3=CC=CC=C3N=N2

SMILES

COC1=C(C=C(C=C1)Cl)C=NNC(=O)CN2C3=CC=CC=C3N=N2

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C=NNC(=O)CN2C3=CC=CC=C3N=N2

Origin of Product

United States

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